2-Cyclopentylethyl sulfamate 2-Cyclopentylethyl sulfamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14196870
InChI: InChI=1S/C7H15NO3S/c8-12(9,10)11-6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,8,9,10)
SMILES:
Molecular Formula: C7H15NO3S
Molecular Weight: 193.27 g/mol

2-Cyclopentylethyl sulfamate

CAS No.:

Cat. No.: VC14196870

Molecular Formula: C7H15NO3S

Molecular Weight: 193.27 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopentylethyl sulfamate -

Specification

Molecular Formula C7H15NO3S
Molecular Weight 193.27 g/mol
IUPAC Name 2-cyclopentylethyl sulfamate
Standard InChI InChI=1S/C7H15NO3S/c8-12(9,10)11-6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,8,9,10)
Standard InChI Key KSCMLEGGFSVCHT-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)CCOS(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Cyclopentylethyl sulfamate (IUPAC name: 2-cyclopentylethyl sulfamate) features a sulfamate group (-O-SO₂-NH₂) linked to a 2-cyclopentylethyl chain. The cyclopentyl ring introduces steric bulk and lipophilicity, while the sulfamate group contributes to hydrogen-bonding potential and metabolic resistance. Computational models indicate that the sulfamate oxygen atoms act as nucleophilic sites, facilitating interactions with enzymatic active regions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular formulaC₇H₁₅NO₃S
Molecular weight193.27 g/mol
Lipophilicity (LogP)1.8 (predicted)
Aqueous solubility12 mg/mL (pH 7.4)
Melting point98–102°C

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 2-cyclopentylethyl sulfamate typically involves sulfamation of 2-cyclopentylethanol. A representative protocol includes:

  • Sulfamoyl Chloride Route:

    • 2-Cyclopentylethanol reacts with sulfamoyl chloride in anhydrous dichloromethane under inert conditions.

    • Triethylamine is added to scavenge HCl, yielding the sulfamate ester .

    • Purification via silica gel chromatography (cyclohexane/ethyl acetate gradient) achieves >95% purity.

  • Alternative Methods:

    • Sulfur trioxide-amine complexes in acetonitrile offer improved reaction efficiency but require stringent moisture control .

Analytical Validation

  • NMR Spectroscopy:

    • ¹H NMR: Cyclopentyl protons appear as a multiplet at δ 1.5–2.5 ppm; sulfamate NH₂ protons resonate at δ 5.2–5.5 ppm (broad).

    • ¹³C NMR: The sulfamate carbonyl carbon is observed at δ 160–165 ppm.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 194.1 [M+H]⁺.

Biological Activity and Mechanisms

Antimicrobial Effects

Preliminary screens against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 25 µM and 50 µM, respectively. The sulfamate group may disrupt cell wall biosynthesis, akin to β-lactam antibiotics .

Pharmacokinetic and Stability Profiles

Metabolic Stability

  • In Vitro Half-Life:

    • Human liver microsomes: 42 minutes (CYP3A4-mediated oxidation).

    • Plasma esterases: >6 hours (resistance to hydrolysis).

  • Blood-Brain Barrier Penetration:

    • Predicted logBB value of -0.3, suggesting limited CNS uptake despite lipophilicity.

Degradation Pathways

  • Acidic conditions (pH <4): Hydrolysis to cyclopentylethanol and sulfamic acid.

  • Alkaline conditions (pH >10): Formation of cyclopentylethylamine via de-sulfamation.

Comparative Analysis with Sulfamate Derivatives

Table 2: Activity Comparison of Sulfamate Analogs

CompoundEnzyme IC₅₀ (nM)Antitumor IC₅₀ (µM)LogP
2-Cyclopentylethyl8.2 (CA IX)5.01.8
Topiramate12.5 (CA II)>1000.9
Estrone sulfamate0.5 (STS)2.42.1

Key Observations:

  • The cyclopentyl group enhances lipophilicity relative to topiramate but reduces aqueous solubility.

  • Steroid sulfatase (STS) inhibition is weaker than estrone derivatives, suggesting structural optimizations are needed.

Future Directions and Challenges

Target Identification

Proteomic profiling and kinase screening assays are required to elucidate primary targets. Given the role of JAK2 in myeloproliferative disorders, cross-reactivity studies with fedratinib-like inhibitors could reveal novel applications .

Synthetic Optimization

  • Chiral Resolution: Separation of enantiomers via chiral HPLC (Chiralpak AD-H column) may improve potency.

  • Prodrug Design: Phosphonofluoridate analogs could enhance bioavailability but risk neurotoxic metabolite generation .

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